4-(Benzyloxy)-1-bromo-2-chlorobenzene
Overview
Description
4-(Benzyloxy)-1-bromo-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of a benzyl ether group, a bromine atom, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene typically involves the following steps:
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Bromination: : The starting material, 4-(Benzyloxy)-2-chlorophenol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
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Etherification: : The intermediate product, 4-(Benzyloxy)-2-chlorophenol, is then subjected to etherification. This involves the reaction with benzyl chloride (C6H5CH2Cl) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-bromo-2-chlorobenzene can undergo various types of chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom in the compound can be replaced by a nucleophile through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
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Oxidation: : The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The compound can undergo reduction reactions to remove the halogen atoms or reduce the benzyl ether group to a hydroxyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted benzyl ethers or amines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or dehalogenated products.
Scientific Research Applications
4-(Benzyloxy)-1-bromo-2-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-bromo-2-chlorobenzene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyl ether group can interact with hydrophobic pockets in proteins, while the halogen atoms can form halogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-1-chloro-2-bromobenzene: Similar structure but with reversed positions of bromine and chlorine atoms.
4-(Benzyloxy)-1-fluoro-2-chlorobenzene: Contains a fluorine atom instead of bromine.
4-(Benzyloxy)-1-iodo-2-chlorobenzene: Contains an iodine atom instead of bromine.
Uniqueness
4-(Benzyloxy)-1-bromo-2-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The presence of both halogen atoms and the benzyl ether group provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-chloro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMHQPWNKOXREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624706 | |
Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729590-57-2 | |
Record name | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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